molecular formula C19H15NS B11711409 diphenylmethanone S-phenylthioxime

diphenylmethanone S-phenylthioxime

Cat. No.: B11711409
M. Wt: 289.4 g/mol
InChI Key: KBFZHIMKHLSKFO-UHFFFAOYSA-N
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Description

Diphenylmethanone S-phenylthioxime is an organic compound with the molecular formula C19H15NS and a molecular weight of 289.402 g/mol It is a derivative of diphenylmethanone (benzophenone) where the oxime group is replaced by a thioxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethanone S-phenylthioxime can be synthesized through the reaction of diphenylmethanone (benzophenone) with thiosemicarbazide under acidic conditions. The reaction typically involves the formation of an intermediate hydrazone, which then undergoes cyclization to form the thioxime derivative .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diphenylmethanone S-phenylthioxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenylmethanone S-phenylthioxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diphenylmethanone S-phenylthioxime involves its interaction with specific molecular targets and pathways. The thioxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenylmethanone S-phenylthioxime is unique due to its thioxime group, which imparts distinct chemical reactivity and potential biological activities compared to its oxime and hydrazone analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H15NS

Molecular Weight

289.4 g/mol

IUPAC Name

1,1-diphenyl-N-phenylsulfanylmethanimine

InChI

InChI=1S/C19H15NS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-21-18-14-8-3-9-15-18/h1-15H

InChI Key

KBFZHIMKHLSKFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NSC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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